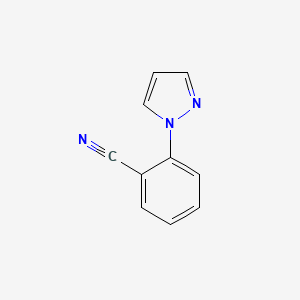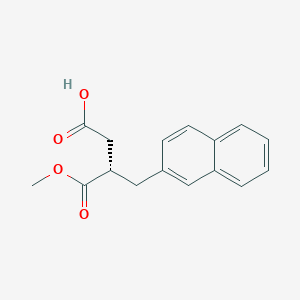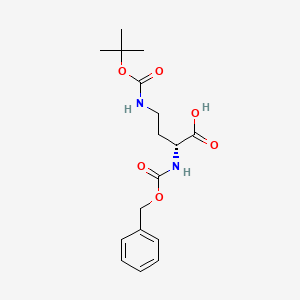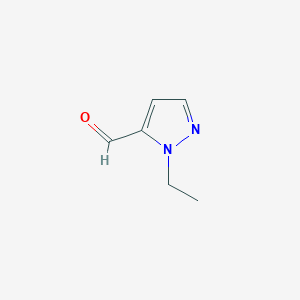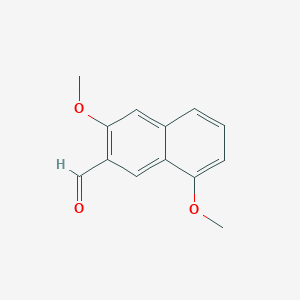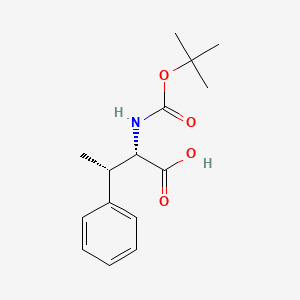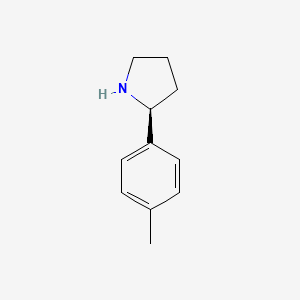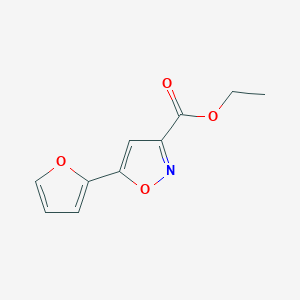
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one and its derivatives have been studied for their nonlinear optical properties. Shettigar et al. (2006) synthesized two bis-chalcone derivatives and evaluated their second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities. They found that these efficiencies were notably higher than urea, and their nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility values were significant, indicating their potential as optical limiting materials due to two-photon absorption phenomenon (Shettigar et al., 2006).
Cytotoxic Activities
K. Ö. Yerdelen et al. (2015) synthesized aminomethyl derivatives of 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one, aiming to develop new cytotoxins. They discovered that these compounds showed cytotoxic activities against various cancer cell lines, with low CC50 values in micromolar range. This highlights their potential as tumor-selective agents (Ö. Yerdelen et al., 2015).
Mesogenic Properties
M. K. Paul et al. (2014) investigated hydrogen bonded (H-bonded) bent shaped mesogens derived from 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one. Their research focused on the synthesis, characterization, photophysical, and mesomorphic properties of these compounds. They found that these H-bonded complexes are fluorescent and display mesogenic properties, including nematic and unidentified Bx phases, indicating potential applications in liquid crystal technology (Paul et al., 2014).
Fungicidal and Antitumor Activities
Z. Li (2009) synthesized (1E,4E)-1,5-bis(2-hydroxyphenyl)penta-1,4-dien-3-one and evaluated its biological activity, including fungicidal and antitumor activities. This compound exhibited promising fungicidal activity against various fungi and inhibition of PC-3 cancer cells, suggesting its potential as a lead compound for novel drug development (Li, 2009).
Photocrosslinkable Polymers
Arun and Reddy (2004) focused on the development of photocrosslinkable polymers based on 1,5-bis(4-hydroxyphenyl)penta-1,4,dien-3-one derivatives. They studied the photocrosslinking nature of these polymers, highlighting their potential in applications requiring controlled UV-induced crosslinking (Arun & Reddy, 2004).
Nanoparticle and Rod Formation
Sanjeev Kumar et al. (2016) reported the synthesis of nanoparticles and rods of 1,5-Bis(2-Halophenyl)Penta-1,4-Dien-3-One derivatives, demonstrating their potential in nanotechnology and materials science due to their unique morphological properties (Kumar et al., 2016).
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12,18-19H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEGUKWEUQPKIS-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
3654-49-7 | |
| Record name | 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





